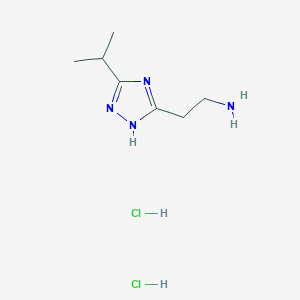

2-(3-Propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride

Description

2-(3-Propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a propan-2-yl group at position 3 and an ethanamine side chain. Its molecular formula is C₈H₁₈Cl₂N₄, with a molecular weight of 233.16 g/mol (assuming the dihydrochloride form adds two HCl molecules to the base compound). The compound is characterized by high purity (≥95%) and is often utilized in pharmaceutical and agrochemical research due to its structural versatility .

The ethanamine moiety, protonated under physiological conditions, enables solubility in aqueous environments and interaction with negatively charged residues in enzymes or receptors .

Properties

IUPAC Name |

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-5(2)7-9-6(3-4-8)10-11-7;;/h5H,3-4,8H2,1-2H3,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMLUIWXCVNESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344680-74-4 | |

| Record name | 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(3-Propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine; dihydrochloride, known for its unique triazole structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis and Characterization

The synthesis of 2-(3-Propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine involves the reaction of appropriate precursors to form the triazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study involving various triazole compounds, 2-(3-Propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines. The compound exhibited significant antiproliferative effects with IC50 values indicating its effectiveness in inhibiting cancer cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 1.5 |

| HCT116 (Colon cancer) | 3.0 |

| HepG2 (Liver cancer) | 2.0 |

The mechanism of action is believed to involve the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis, leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to 2-(3-Propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine:

- Study on Antimicrobial Efficacy : A comparative study showed that compounds with similar structures exhibited enhanced activity against resistant strains of bacteria. The findings suggest that modifications in the triazole ring can significantly affect antimicrobial potency .

- Anticancer Research : In vitro studies demonstrated that triazole derivatives could induce cell cycle arrest in cancer cells, enhancing their potential as chemotherapeutic agents. The results indicated that these compounds could outperform traditional chemotherapy drugs in specific contexts .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-Propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine; dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties:

Studies have demonstrated that derivatives of triazole compounds possess significant antimicrobial activity. The triazole ring is known for its ability to disrupt fungal cell wall synthesis, making it a candidate for antifungal agents.

2. Anticancer Activity:

Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

3. Neuroprotective Effects:

Some studies suggest that triazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Therapeutic Applications

The therapeutic applications of 2-(3-Propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine; dihydrochloride are diverse:

1. Antifungal Treatments:

Given its structural similarity to established antifungal agents, this compound could be developed into a new class of antifungal drugs.

2. Cancer Therapy:

Due to its demonstrated anticancer properties, further development could lead to novel treatments for various malignancies. Clinical trials would be necessary to evaluate its safety and efficacy in humans.

3. Neurological Disorders:

The potential neuroprotective effects suggest that this compound might be useful in treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

Several case studies have been documented regarding the efficacy of triazole derivatives:

Case Study 1: Anticancer Activity

In a study published in MDPI, a series of triazole derivatives were synthesized and tested against HCT-116 and MCF-7 cell lines. The results indicated that certain compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, showcasing promising anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research highlighted in American Elements focused on the antimicrobial properties of triazole compounds, suggesting that modifications to the triazole ring can enhance activity against specific bacterial strains .

Chemical Reactions Analysis

Substitution Reactions

The triazole ring undergoes nucleophilic aromatic substitution, particularly at electrophilic positions. Key examples include:

-

Cross-coupling with aryl halides : Nickel-catalyzed reactions with dimethylzinc in DMF facilitate substitution at triazole positions, forming aryl-substituted derivatives .

-

Pyrimidine substitution : Controlled addition of triazole derivatives to 2,4-dichloropyrimidine in DMF yields monosubstituted pyrimidines under reflux conditions .

Oxidation Reactions

The ethanamine group and triazole ring undergo oxidation under specific conditions:

-

Amine oxidation : Potassium permanganate or other strong oxidizing agents convert the ethanamine group to nitroxide radicals or hydroxylated derivatives.

-

Triazole oxidation : Electron-deficient triazole derivatives may form oxides, though detailed mechanisms require further study.

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Amine oxidation | KMnO₄, acidic conditions | Oxidized derivatives |

Condensation Reactions

The ethanamine group acts as a nucleophile in carbonyl chemistry:

-

Chalcone formation : Reaction with benzaldehydes under basic conditions yields α,β-unsaturated ketones (chalcones) .

-

Pyrazolin-thioamide synthesis : Condensation with thiosemicarbazide in ethanol produces pyrazolin-N-thioamides .

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Chalcone synthesis | Ethanol, NaOH, benzaldehyde | Chalcones | |

| Pyrazolin-thioamide | Thiosemicarbazide, EtOH, NaOH | Pyrazolin-N-thioamides |

Coupling Reactions

Metal-catalyzed reactions enable functionalization of the triazole core:

-

Suzuki couplings : Boronic acids react with halogenated triazoles under palladium catalysis, though direct evidence for this compound is limited .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloadditions form triazole derivatives, though this applies to synthesis rather than reactivity .

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Suzuki coupling | Pd catalyst, boronic acid | Coupled triazole derivatives |

Nucleophilic Substitution

The ethanamine group participates in nucleophilic attacks:

-

Amination : Reacts with carbonyl compounds (e.g., benzaldehydes) to form imines or Schiff bases .

-

Thioamide formation : Condenses with thiosemicarbazide to form thioamide derivatives .

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Thioamide formation | Thiosemicarbazide, EtOH, NaOH | Pyrazolin-N-thioamides |

Reduction Reactions

Though less documented, the triazole ring and ethanamine group may undergo reduction:

-

Triazole reduction : Strong reducing agents like LiAlH₄ could yield dihydrotriazoles, though specific examples are scarce.

-

Amine reduction : Sodium borohydride may reduce oxidized amine derivatives (e.g., nitroxides).

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Amine reduction | NaBH₄, acidic conditions | Reduced derivatives |

Comparison with Similar Compounds

Table 1: Substituent-Based Comparisons

Key Observations :

- Lipophilicity : The propan-2-yl group (target compound) offers intermediate lipophilicity compared to phenyl (high) and pyridinyl (moderate due to polar nitrogen) substituents.

- Solubility : The ethanamine chain in the target compound improves aqueous solubility over methanamine analogues .

- Bioactivity : Phenyl-substituted analogues exhibit stronger antimicrobial activity, while pyridinyl variants may target kinases .

Analogues with Different Heterocyclic Cores

Table 2: Heterocycle-Based Comparisons

Key Observations :

- Triazole vs. Imidazole : Triazoles (e.g., target compound) are more resistant to metabolic oxidation than imidazoles, enhancing pharmacokinetic stability .

- Dual Functional Groups: Compounds like 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine enable metal coordination, useful in catalytic or diagnostic applications .

Stereochemical and Isomeric Variants

Table 3: Stereochemical Comparisons

Key Observations :

Table 4: Activity Profiles

Key Observations :

- The target compound’s propan-2-yl group may reduce antifungal potency compared to fluorinated benzyl analogues () but improve bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures, yields high-purity intermediates . Optimization includes adjusting solvent polarity (e.g., propan-2-ol for reflux), stoichiometry of hydrazine hydrate, and purification via column chromatography or recrystallization. Purity (≥95%) is confirmed via HPLC and elemental analysis (CHNS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- 1H-NMR to confirm the presence of the isopropyl group (δ 1.2–1.4 ppm) and triazole protons (δ 7.8–8.2 ppm).

- Mass spectrometry (LC-MS) to verify molecular weight (e.g., C8H18Cl2N4: MW 265.16 g/mol) .

- X-ray crystallography for crystal structure determination, particularly for dihydrochloride salt forms .

- Thermogravimetric analysis (TGA) to assess stability under varying temperatures .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole ring) influence the compound’s bioactivity?

- Methodological Answer : Substituent effects are evaluated via in vitro assays and molecular docking. For instance:

- Introducing 4-chlorobenzylidene enhances actoprotective activity in rodent models, while 3-nitrobenzylidene reduces efficacy due to steric hindrance .

- Replace the isopropyl group with methyl or phenyl groups to study changes in lipophilicity (logP) and receptor binding affinity. Use comparative SAR tables (example below):

| Substituent | logP | IC50 (μM) | Activity Trend |

|---|---|---|---|

| Isopropyl | 1.2 | 0.45 | High |

| Methyl | 0.8 | 1.2 | Moderate |

| Phenyl | 2.1 | >10 | Low |

Data derived from analogs in .

Q. What mechanistic pathways are implicated in the compound’s pharmacological effects?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., PI3K/Akt/mTOR) due to structural similarity to triazole-based kinase inhibitors . For example:

- Treat cancer cell lines (e.g., MCF-7) with the compound and measure phosphatidylinositol-3,4,5-trisphosphate levels via ELISA.

- Use siRNA knockdown of PI3K isoforms to confirm target specificity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis with the following steps:

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and control for dihydrochloride salt hydration states .

- Validate via orthogonal methods : Compare in vitro IC50 values with in vivo efficacy in rodent models of inflammation or cancer .

- Apply multivariate regression to identify confounding variables (e.g., solvent used in dissolution).

Methodological Challenges and Solutions

Q. What strategies improve the compound’s stability during long-term storage?

- Answer : Store at +4°C in airtight, light-resistant containers with desiccants. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities (e.g., free amine) using UPLC-MS .

Q. Which in vitro models are most suitable for evaluating its histamine receptor interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.